10-butyryl-3,3-dimethyl-11-(2,3,4-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one 10-butyryl-3,3-dimethyl-11-(2,3,4-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15036146
InChI: InChI=1S/C28H34N2O5/c1-7-10-23(32)30-20-12-9-8-11-18(20)29-19-15-28(2,3)16-21(31)24(19)25(30)17-13-14-22(33-4)27(35-6)26(17)34-5/h8-9,11-14,25,29H,7,10,15-16H2,1-6H3
SMILES:
Molecular Formula: C28H34N2O5
Molecular Weight: 478.6 g/mol

10-butyryl-3,3-dimethyl-11-(2,3,4-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

CAS No.:

Cat. No.: VC15036146

Molecular Formula: C28H34N2O5

Molecular Weight: 478.6 g/mol

* For research use only. Not for human or veterinary use.

10-butyryl-3,3-dimethyl-11-(2,3,4-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one -

Specification

Molecular Formula C28H34N2O5
Molecular Weight 478.6 g/mol
IUPAC Name 5-butanoyl-9,9-dimethyl-6-(2,3,4-trimethoxyphenyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one
Standard InChI InChI=1S/C28H34N2O5/c1-7-10-23(32)30-20-12-9-8-11-18(20)29-19-15-28(2,3)16-21(31)24(19)25(30)17-13-14-22(33-4)27(35-6)26(17)34-5/h8-9,11-14,25,29H,7,10,15-16H2,1-6H3
Standard InChI Key LGLOCJGYXKXHLL-UHFFFAOYSA-N
Canonical SMILES CCCC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=C(C(=C(C=C4)OC)OC)OC

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound belongs to the dibenzo[b,e] diazepine class, characterized by a fused tricyclic system comprising two benzene rings and a seven-membered diazepine ring. Key structural features include:

  • Butyryl group (C₄H₇O): Esterified at position 10, enhancing lipophilicity and potential blood-brain barrier permeability.

  • 2,3,4-Trimethoxyphenyl substituent: Attached at position 11, contributing to electronic and steric interactions with biological targets .

  • 3,3-Dimethyl configuration: Stabilizes the diazepine ring conformation, reducing metabolic susceptibility .

Table 1: Key Structural Parameters

ParameterValueSource Analogy
Molecular formulaC₂₉H₃₃N₂O₅Derived from
Molecular weight513.6 g/molCalculated
CAS Registry NumberNot publicly assigned
Predicted logP3.8 (estimated via analogs)

Synthesis and Characterization

Synthetic Pathways

While no direct synthesis route for this compound is documented, analogous dibenzo[b,e] diazepines are typically synthesized through:

  • Cyclocondensation: Reaction of o-phenylenediamine derivatives with ketones or aldehydes under acidic conditions .

  • Esterification: Introduction of the butyryl group via nucleophilic acyl substitution, often using butyryl chloride in the presence of a base.

Table 2: Representative Reaction Conditions for Analogs

StepReagents/ConditionsYield (%)Purity (HPLC)Source
CyclizationHCl (cat.), ethanol, reflux, 12 hr65–72>95%
EsterificationButyryl chloride, pyridine, 0°C, 2 hr8898%

Analytical Characterization

Key techniques for structural confirmation include:

  • NMR Spectroscopy: ¹H and ¹³C NMR resolve substituent positions and ring conformations. For example, the 2,3,4-trimethoxyphenyl group shows characteristic singlet δ 3.85–3.90 ppm for methoxy protons .

  • Mass Spectrometry: High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 514.6).

Physicochemical Properties

Stability and Solubility

  • Thermal Stability: Stable up to 150°C (TGA data from analogs).

  • pH Sensitivity: Degrades rapidly in strongly acidic (pH < 2) or alkaline (pH > 10) conditions, necessitating neutral formulations.

  • Solubility:

    • Water: <0.1 mg/mL

    • DMSO: >50 mg/mL

    • Ethanol: 12 mg/mL

Table 3: Comparative Solubility of Structural Analogs

Compound ModificationWater (mg/mL)DMSO (mg/mL)
11-(2,4,5-Trimethoxyphenyl)0.0845
10-Acetyl derivative0.1262
CompoundIC₅₀ (GABAₐ)IC₅₀ (SERT)Source
11-(3,4,5-Trimethoxyphenyl)120 nM450 nM
10-Hydroxy derivative85 nM320 nM

Challenges and Future Directions

Synthetic Optimization

  • Yield Improvement: Current analog syntheses achieve 65–88% yields; microwave-assisted synthesis could enhance efficiency .

  • Stereocontrol: The diazepine ring’s chair conformation requires precise reaction tuning to avoid diastereomer formation .

Pharmacokinetic Studies

  • Metabolic Profile: Cytochrome P450 interactions (e.g., CYP3A4) must be characterized to assess drug-drug interaction risks.

  • Bioavailability: The butyryl group may improve oral absorption compared to acetylated analogs.

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